molecular formula C2H10N4O4S B12643761 (Hydroxymethyl)guanidinium sulphamate CAS No. 84712-66-3

(Hydroxymethyl)guanidinium sulphamate

Cat. No.: B12643761
CAS No.: 84712-66-3
M. Wt: 186.19 g/mol
InChI Key: HRWPCRFDLRCTEK-UHFFFAOYSA-N
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Description

(Hydroxymethyl)guanidinium sulphamate is a chemical compound with the molecular formula C2H10N4O4S It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Hydroxymethyl)guanidinium sulphamate typically involves the reaction of guanidine derivatives with formaldehyde and sulphamic acid. One common method includes the following steps:

    Reaction of Guanidine with Formaldehyde: Guanidine reacts with formaldehyde to form hydroxymethylguanidine.

    Reaction with Sulphamic Acid: Hydroxymethylguanidine is then reacted with sulphamic acid to produce this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Hydroxymethyl)guanidinium sulphamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxymethylguanidine derivatives, while reduction can produce simpler guanidine compounds.

Scientific Research Applications

(Hydroxymethyl)guanidinium sulphamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Hydroxymethyl)guanidinium sulphamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Guanidine: A simpler compound with similar basicity and hydrogen bonding capabilities.

    Hydroxymethylguanidine: A direct precursor in the synthesis of (Hydroxymethyl)guanidinium sulphamate.

    Sulphamic Acid: Another related compound used in the synthesis process.

Uniqueness

This compound is unique due to its combination of hydroxymethyl and guanidinium groups, which confer distinct chemical and biological properties

Properties

CAS No.

84712-66-3

Molecular Formula

C2H10N4O4S

Molecular Weight

186.19 g/mol

IUPAC Name

2-(hydroxymethyl)guanidine;sulfamic acid

InChI

InChI=1S/C2H7N3O.H3NO3S/c3-2(4)5-1-6;1-5(2,3)4/h6H,1H2,(H4,3,4,5);(H3,1,2,3,4)

InChI Key

HRWPCRFDLRCTEK-UHFFFAOYSA-N

Canonical SMILES

C(N=C(N)N)O.NS(=O)(=O)O

Origin of Product

United States

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